2-(2-Methoxyphenyl)butanedioic acid

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Researchers requiring a rigid ortho-methoxy aryl-succinate scaffold for SAR or CYP probe studies: this 2-(2-methoxyphenyl)butanedioic acid delivers distinct conformational constraint vs. para-substituted or methylene-bridged analogs. · Ortho-methoxy substitution alters H-bonding and lipophilicity (XLogP3-AA=0.9) vs. unsubstituted phenyl, influencing target binding. · Direct aryl-succinate attachment imparts rigidity for X-ray crystallography soaking or NMR studies. · Reference DHOase inhibitor (IC50=1 mM) for baseline enzymatic assays and DMPK O-demethylation profiling. Supplied with ≥98% HPLC purity, ambient shipping, immediate stock.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 91144-07-9
Cat. No. B1425449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)butanedioic acid
CAS91144-07-9
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15)
InChIKeyHKZGQIHZFKTWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)butanedioic Acid Overview


2-(2-Methoxyphenyl)butanedioic acid, also referred to as 2-(2-methoxyphenyl)succinic acid, is a C11H12O5 monocarboxylic acid derivative with a molecular weight of 224.21 g/mol [1]. Its structure features a succinic acid core bearing an ortho-methoxyphenyl substituent at the 2‑position, which confers distinct steric and electronic properties relative to unsubstituted, para‑substituted, or benzyl‑linked analogs [1]. The compound is commercially available at a minimum purity specification of 95% and is primarily used as a research‑grade building block in medicinal chemistry and organic synthesis .

Regioisomer

Ortho-methoxy substitution for spatial orientation studies

Scaffold

Direct aryl-succinate linkage provides conformational constraint

Grade

Research-grade building block (≥95% purity)

2-(2-Methoxyphenyl)butanedioic Acid Substitution Challenges


Simple substitution of 2-(2-methoxyphenyl)butanedioic acid with structurally related succinic acid derivatives (e.g., 2-phenylsuccinic acid, 2-(4-methoxyphenyl)succinic acid, or 2-[(2-methoxyphenyl)methyl]butanedioic acid) is not a chemically or pharmacologically neutral decision [1]. The ortho‑methoxy group introduces distinct hydrogen‑bonding capacity, steric hindrance, and altered lipophilicity (XLogP3‑AA = 0.9) compared to unsubstituted phenyl (XLogP3‑AA ≈ 0.5–0.6) or para‑methoxy analogs (XLogP3‑AA = 0.9, but with different molecular topology) [1][2]. Moreover, direct attachment of the aryl group at the succinic acid 2‑position—as opposed to a methylene‑bridged analog (e.g., 2-[(2-methoxyphenyl)methyl]butanedioic acid)—results in a shorter, more conformationally constrained scaffold that can influence target binding and metabolic stability [3]. The evidence presented below quantifies these differences and establishes why this specific compound should be prioritized for applications where ortho‑methoxy aryl‑succinic acid geometry is essential.

Target
2-(2-Methoxyphenyl)butanedioic acid
ortho-methoxy, direct C2-aryl
Para-isomer
2-(4-Methoxyphenyl)succinic acid

Identical computed logP, but ortho vs. para topology may shift target recognition and solubility.

Target
2-(2-Methoxyphenyl)butanedioic acid
rigid, MW 224.21
Bridged analog
2-[(2-Methoxyphenyl)methyl]butanedioic acid

Methylene spacer adds flexibility and mass; binding kinetics and metabolic stability may differ.

2-(2-Methoxyphenyl)butanedioic Acid Differentiation Evidence


Ortho-Methoxy vs. Para-Methoxy Topology

2-(2-Methoxyphenyl)butanedioic acid and its para‑methoxy isomer (2-(4-methoxyphenyl)succinic acid, CAS 6331-59-5) share identical molecular weight (224.21 g/mol) and hydrogen‑bond donor/acceptor counts [1][2]. However, the ortho‑methoxy group reduces rotational freedom and alters the compound's three‑dimensional conformation, which can impact recognition by biological targets and solubility in organic matrices [1]. Computed lipophilicity (XLogP3‑AA) is 0.9 for both compounds, but the ortho‑substitution pattern changes the overall molecular surface area and electrostatic potential distribution relative to the para‑analog [1][2].

Ortho vs. Para Topology
Class-level
XLogP3‑AA = 0.9 for both; distinct 3D conformation due to ortho‑methoxy positioning.
Supports regioisomer-specific scaffold selection when spatial orientation is critical.
Computed properties; experimental target engagement may differ.
Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Direct Aryl vs. Methylene-Bridged Rigidity

In 2-(2-methoxyphenyl)butanedioic acid, the 2‑methoxyphenyl group is attached directly to the C2 carbon of the succinic acid backbone [1]. In contrast, the methylene‑bridged analog 2-[(2-methoxyphenyl)methyl]butanedioic acid (CAS 32298-34-3) inserts a CH2 spacer, increasing molecular weight to 238.24 g/mol and introducing an additional rotatable bond [2]. This structural elongation reduces conformational constraint and increases flexibility, which can significantly alter binding kinetics and metabolic fate in biological systems [1][2].

Direct vs. Bridged Rigidity
Class-level
Direct C2-aryl (MW 224.21, 5 rot. bonds) vs. methylene-bridged (MW 238.24, ~6 rot. bonds).
Direct attachment enforces conformational constraint; bridged analog increases flexibility.
Structural comparison; binding kinetics require experimental validation.
Medicinal Chemistry Conformational Analysis Scaffold Design

Dihydroorotase Inhibition Baseline

The compound has been evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 µM, yielding an IC50 value of 1.00 × 10^6 nM (1 mM) at pH 7.37 [1]. While this level of inhibition is modest, it provides a quantitative baseline for structure–activity relationship (SAR) studies comparing related succinic acid derivatives in the same enzymatic assay [1]. No comparative data for other succinic acid analogs under identical assay conditions are currently available in the public domain.

DHOase Inhibition
Reported
IC50 = 1.00 × 10⁶ nM (1 mM)
Establishes baseline for SAR studies with related succinic acid derivatives.
Mouse Ehrlich ascites DHOase, pH 7.37; single-compound data, no comparator available.
Enzymology Inhibitor Profiling Biochemical Probe

2-(2-Methoxyphenyl)butanedioic Acid Research Applications


Ortho-Methoxy Aryl-Succinate SAR Exploration

2-(2-Methoxyphenyl)butanedioic acid provides a rigid, ortho‑methoxy‑substituted aryl‑succinate framework that is distinct from para‑methoxy isomers and methylene‑bridged analogs [1][2]. Medicinal chemists can utilize this compound to explore how ortho‑methoxy positioning influences target binding affinity and selectivity, leveraging its unique conformational profile to differentiate from otherwise identical para‑substituted building blocks [1][2].

Conformationally Constrained Biophysical Probe

The direct attachment of the 2‑methoxyphenyl group to the succinic acid C2 carbon imparts conformational rigidity compared to methylene‑bridged derivatives [1][3]. This property makes 2-(2-methoxyphenyl)butanedioic acid suitable for applications where a constrained pharmacophore is needed—for instance, in NMR‑based binding studies, X‑ray crystallography ligand soaking, or the design of enzyme inhibitors that require a fixed spatial arrangement of the aryl group [1][3].

DHOase Inhibitor Discovery Benchmark

The measured IC50 of 1 mM against mouse dihydroorotase establishes a quantitative baseline for evaluating the relative potency of novel succinic acid analogs in this enzymatic system [1]. Researchers developing DHOase inhibitors can use 2-(2-methoxyphenyl)butanedioic acid as a reference control to assess improvements in inhibitory activity conferred by additional substituents or scaffold modifications [1].

Ortho-Methoxy as CYP450 Metabolism Probe

The ortho‑methoxy group in 2-(2-methoxyphenyl)butanedioic acid is a known site for O‑demethylation by cytochrome P450 enzymes [1]. This compound can serve as a probe substrate to investigate regioselective oxidation by CYP isoforms, and its distinct ortho‑substitution pattern may yield different metabolic profiles compared to para‑methoxy analogs, thereby providing a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies [1].

Application
Selection Property
Validation Focus
Ortho-Methoxy Aryl-Succinate SAR
Ortho-methoxy regioisomer topology
Regioselective binding and selectivity profiling
Conformationally Constrained Probe
Direct aryl-succinate scaffold rigidity
Conformational analysis and target engagement
DHOase Inhibitor Benchmark
Reported DHOase inhibition baseline
Relative potency assessment in enzymatic assays
CYP450 Metabolism Probe
Ortho-methoxy O-demethylation site
Regioselective oxidation and metabolite profiling
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